molecular formula C13H18O B6275352 2-(3-tert-butylphenyl)prop-2-en-1-ol CAS No. 1799478-07-1

2-(3-tert-butylphenyl)prop-2-en-1-ol

Cat. No. B6275352
CAS RN: 1799478-07-1
M. Wt: 190.3
InChI Key:
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Description

2-(3-tert-butylphenyl)prop-2-en-1-ol, also known as 2-tert-butylphenylprop-2-en-1-ol or TBPP, is an organic compound that belongs to the class of compounds known as phenylpropene derivatives. It is a colorless liquid with a pleasant odor and is used in a variety of applications due to its unique properties. In

Scientific Research Applications

TBPP has a wide range of scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, and has been studied as a potential anti-cancer agent. It has also been used in the synthesis of fragrances and flavors, and in the synthesis of dyes and pigments. In addition, TBPP has been used as a starting material for the synthesis of other organic compounds, such as polymers and surfactants.

Mechanism of Action

TBPP is a substrates for various enzymes, including cytochrome P450s and UDP-glucuronosyltransferases. These enzymes are involved in the metabolism of drugs and other xenobiotics, and can catalyze the formation of various metabolites from TBPP. In addition, TBPP can undergo oxidation by cytochrome P450s to form reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
TBPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro, and has been shown to have anti-inflammatory and anti-oxidant properties in vivo. In addition, TBPP has been shown to have anti-bacterial and anti-fungal properties, and has been shown to be a potent inhibitor of cytochrome P450s.

Advantages and Limitations for Lab Experiments

The main advantage of using TBPP in lab experiments is its low toxicity and low cost. In addition, TBPP is relatively stable and can be stored for extended periods of time without degradation. However, TBPP is not soluble in water, which can limit its use in certain applications. In addition, TBPP can react with oxygen, which can lead to the formation of reactive oxygen species.

Future Directions

TBPP has a wide range of potential future applications. One potential application is the development of new drugs and pharmaceuticals using TBPP as a starting material. TBPP could also be used in the synthesis of new fragrances and flavors, or in the synthesis of new dyes and pigments. In addition, TBPP could be used in the synthesis of new polymers and surfactants, or in the development of new anti-cancer agents. Finally, TBPP could be used in the development of new enzymes, or in the development of new methods for drug metabolism.

Synthesis Methods

TBPP can be synthesized in a variety of ways. One of the most common methods is the reaction of 2-(3-tert-butylphenyl)prop-2-en-1-olphenol with allyl bromide in the presence of a Lewis acid catalyst. This reaction produces a mixture of isomers, including the desired TBPP. The reaction is typically carried out at room temperature and the desired product is isolated by distillation. Other methods of synthesis include the reaction of 2-(3-tert-butylphenyl)prop-2-en-1-olphenol with other allyl halides, such as propargyl bromide, or the reaction of 2-(3-tert-butylphenyl)prop-2-en-1-olphenol with an aldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-tert-butylphenyl)prop-2-en-1-ol involves the reaction of 3-tert-butylbenzaldehyde with propargyl alcohol in the presence of a base to form the corresponding propargyl alcohol derivative. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product.", "Starting Materials": ["3-tert-butylbenzaldehyde", "propargyl alcohol", "base", "phosphonium ylide"], "Reaction": ["Step 1: 3-tert-butylbenzaldehyde is reacted with propargyl alcohol in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the corresponding propargyl alcohol derivative.", "Step 2: The propargyl alcohol derivative is then subjected to a Wittig reaction with a suitable phosphonium ylide, such as methyltriphenylphosphonium bromide, to yield the final product, 2-(3-tert-butylphenyl)prop-2-en-1-ol."] }

CAS RN

1799478-07-1

Molecular Formula

C13H18O

Molecular Weight

190.3

Purity

90

Origin of Product

United States

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